5,6-Ep-15S-HETE 5,6-Ep-15S-HETE 5,6-Ep-15S-HETE is an oxylipin that is the (5S,6S)-epoxy-(15S)-hydroxy derivative of 7E,9E,11Z,13E-icosa-7,9,11,13-tetraenoic acid. It has a role as a metabolite. It is a polyunsaturated fatty acid, an oxylipin and a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1870592
InChI: InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1
SMILES: CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol

5,6-Ep-15S-HETE

CAS No.:

Cat. No.: VC1870592

Molecular Formula: C20H30O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

5,6-Ep-15S-HETE -

Specification

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
IUPAC Name 4-[(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]oxiran-2-yl]butanoic acid
Standard InChI InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1
Standard InChI Key YNHSGCYEQVDEOY-UZDWIPAXSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O)O
SMILES CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O

Introduction

Chemical Structure and Properties

5,6-Ep-15S-HETE (C₂₀H₃₀O₄) has a molecular weight of 334.4 g/mol and contains an epoxide ring between carbons 5 and 6, along with a hydroxyl group at carbon 15 . The compound has multiple double bonds with specific configurations (7E,9E,11Z,13E), contributing to its complex three-dimensional structure.

Structural Identifiers

The compound is recognized across various chemical databases with the following identifiers:

DatabaseIdentifier
PubChem CID11954060
LIPID MAPS IDLMFA03060075
ChEBI ID64095
HMDB IDHMDB0061111
KEGG IDC14815
InChIKeyYNHSGCYEQVDEOY-UZDWIPAXSA-N

Physicochemical Properties

The physicochemical properties of 5,6-Ep-15S-HETE determine its behavior in biological systems:

PropertyValue
Molecular FormulaC₂₀H₃₀O₄
Exact Mass334.21441 Da
Heavy Atoms24
Rings1
Aromatic Rings0
Rotatable Bonds13
Van der Waals Molecular Volume364.16
Topological Polar Surface Area70.06
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
logP5.03
Molar Refractivity98.39

These properties indicate that 5,6-Ep-15S-HETE is relatively lipophilic (logP > 5), which influences its distribution in biological compartments and its ability to interact with cellular membranes and protein binding pockets .

Biosynthesis and Metabolism

Metabolic Relationships

5,6-Ep-15S-HETE is metabolically related to several other bioactive lipids, including:

  • 5S-HETE, which is oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE

  • 5S,15S-diHETE, a dihydroxy derivative that may share biosynthetic precursors

  • ±5(6)-DiHETE, which has been measured in biological samples and may represent a related metabolite

It's important to note that 5-HEDH demonstrates high selectivity for 5S-HETE and requires specific structural features including a 6-trans double bond adjacent to the 5S-hydroxyl group and a fatty acid chain length of at least 16 carbons . The enzyme can also oxidize diHETEs containing a 5S-hydroxy group followed by a 6-trans double bond, including 5S,15S-diHETE, though at a lower rate than 5S-HETE .

EicosanoidMolecular FormulaMass (Da)Key Biological ActivitiesReferences
5,6-Ep-15S-HETEC₂₀H₃₀O₄334.214Altered flux in macrophage activation
15S-HETEC₂₀H₃₂O₃320.235Potential protective effect in cancer
5S-HETEC₂₀H₃₂O₃320.235Controls androgen reduction in epithelial cells
5-Oxo-ETEC₂₀H₃₀O₃318.219Potent activator of eosinophils and neutrophils
5S,15S-DiHETEC₂₀H₃₂O₄336.230Oxidized by 5-HEDH at lower rates than 5S-HETE

Analytical Methods and Detection

The detection and quantification of 5,6-Ep-15S-HETE in biological samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS) techniques. As with other eicosanoids, sample preparation usually involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

When analyzing 5,6-Ep-15S-HETE, researchers should consider:

  • The use of high-resolution mass spectrometry for accurate identification based on exact mass

  • The application of targeted multiple reaction monitoring (MRM) for quantification in complex biological matrices

  • The potential for structural isomerism that may complicate analysis

  • The importance of proper internal standards for quantification

These analytical considerations apply broadly to the analysis of lipid mediators in biological samples and would be important for research focusing specifically on 5,6-Ep-15S-HETE.

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